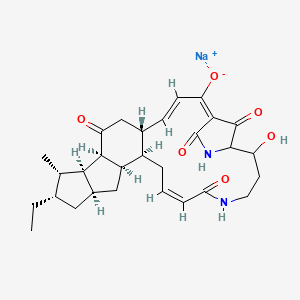

Xanthobaccin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xanthobaccin A, also known as this compound, is a useful research compound. Its molecular formula is C29H37N2NaO6 and its molecular weight is 532.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

1. Antibacterial Activity

Xanthobaccin A exhibits significant antibacterial activity against various pathogens, including Bacillus subtilis. It functions as a metallophore, chelating ferric iron and facilitating its reduction to ferrous iron, which is crucial for its antimicrobial mechanism. The study by Zhang et al. demonstrated that this compound, along with other tetramates like equisetin and ikarugamycin, can reduce ferric iron, triggering Fenton chemistry reactions that produce reactive oxygen species harmful to bacteria .

2. Antifungal Activity

Research indicates that this compound plays a critical role in suppressing damping-off disease caused by Pythium species in sugar beet and spinach seedlings. The compound was shown to immobilize zoospores of Aphanomyces cochlioides, leading to cell lysis within minutes of exposure. The minimum inhibitory concentration (MIC) of this compound was determined to be as low as 0.01 μg/ml, highlighting its potency as an antifungal agent .

Agricultural Applications

1. Disease Suppression in Crops

this compound's ability to suppress damping-off disease positions it as a promising biocontrol agent in agriculture. Field studies have demonstrated that treating seeds with this compound enhances resistance against pathogens, thereby improving crop yields. This application is particularly relevant in organic farming practices where chemical fungicides are restricted .

2. Role in Soil Microbiomes

The production of this compound by soil bacteria contributes to the microbial balance in agricultural ecosystems. Its presence can inhibit pathogenic organisms while promoting beneficial microbial communities, thus enhancing soil health and plant resilience against diseases .

Potential Therapeutic Uses

1. Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that compounds structurally related to this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific mechanisms are still under investigation, but initial findings are promising for potential therapeutic applications in oncology .

2. Drug Development

The unique structure and bioactivity of this compound make it a candidate for drug development, particularly in the search for new antibiotics amid rising antibiotic resistance. Its ability to target bacterial iron acquisition systems could lead to novel treatments for infections caused by resistant strains .

Summary of Research Findings

Case Studies

Case Study 1: Suppression of Damping-Off Disease

A study conducted on sugar beet seedlings treated with this compound demonstrated significant reductions in disease incidence caused by Aphanomyces cochlioides. The treatment resulted in enhanced seedling vigor and reduced pathogen load in the rhizosphere, indicating the compound's effectiveness as a biocontrol agent .

Case Study 2: Antimicrobial Mechanism Exploration

Research exploring the antimicrobial mechanisms of this compound revealed its role in iron chelation and reactive oxygen species generation through Fenton chemistry. This study provided insights into how the compound disrupts bacterial cellular processes, paving the way for future antibiotic development .

化学反応の分析

Iron Chelation and Reduction

Xanthobaccin A demonstrates metallophore activity by forming complexes with Fe(III) and reducing it to Fe(II). Key findings include:

-

Stoichiometry : Forms Fe(III) complexes in a 1:2 ratio (Fe(III):this compound) based on UV-Vis and HRMS analyses .

-

Reduction mechanism : Converts Fe(III) to Fe(II) under physiological conditions, confirmed via ferrozine assays (detection of Fe(II)-ferrozine complex at m/z 995.0203 [M+H]⁺) .

Table 1: Iron Interaction Properties

| Property | This compound | Equisetin | Ikarugamycin |

|---|---|---|---|

| Fe(III) binding ratio | 1:2 | 1:3 or 1:2 | 1:2 |

| Fe(II) reduction capacity | Confirmed | Confirmed | Confirmed |

| Detection method | Ferrozine assay | Ferrozine assay | Ferrozine assay |

Fenton Chemistry Induction

The Fe(II) generated by this compound triggers Fenton reactions, producing hydroxyl radicals (·OH):

Fe2++H2O2→Fe3++OH−+⋅OH

-

Evidence : Antibacterial activity against Bacillus subtilis (MIC = 10 µg/mL) was reduced by 14% when vitamin C (radical scavenger) was added .

-

Role of radicals : Hydroxyl radicals induce oxidative damage to microbial cell membranes and DNA .

Structural Basis for Reactivity

The tetramate moiety in this compound is critical for its redox activity:

Comparative Activity with Related Tetramates

Table 2: Antimicrobial Activity and Iron Modulation

| Compound | MIC (B. subtilis) | Fe(III) Reduction Efficiency | Radical Scavenger Effect |

|---|---|---|---|

| This compound | 10 µg/mL | High | 14% reduction in activity |

| Equisetin | 0.62 µg/mL | Moderate | 22% reduction in activity |

| Ikarugamycin | 2.5 µg/mL | High | Not reported |

Environmental and Biological Implications

-

Rhizosphere activity : Produced by Actinoalloteichus hymeniacidonis in iron-deficient environments, achieving yields up to 3.1 µg/seedling in plant roots .

-

Ecological role : Suppresses plant pathogens like Pythium ultimum via dual mechanisms—direct antimicrobial action and iron-mediated oxidative stress .

特性

分子式 |

C29H37N2NaO6 |

|---|---|

分子量 |

532.6 g/mol |

IUPAC名 |

sodium;(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-ethyl-24-hydroxy-10-methyl-7,20,27,28-tetraoxo-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-trien-2-olate |

InChI |

InChI=1S/C29H38N2O6.Na/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2;/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37);/q;+1/p-1/b6-4-,8-7+,26-20+;/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?;/m0./s1 |

InChIキー |

RSZIUDWUYCWLSL-OMNPTNOUSA-M |

異性体SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@@H]4C/C=C\C(=O)NCCC(C5C(=O)/C(=C(/C=C/[C@H]4CC(=O)[C@@H]3[C@@H]2[C@H]1C)\[O-])/C(=O)N5)O.[Na+] |

正規SMILES |

CCC1CC2CC3C4CC=CC(=O)NCCC(C5C(=O)C(=C(C=CC4CC(=O)C3C2C1C)[O-])C(=O)N5)O.[Na+] |

同義語 |

xanthobaccin A XB-A antibiotic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。